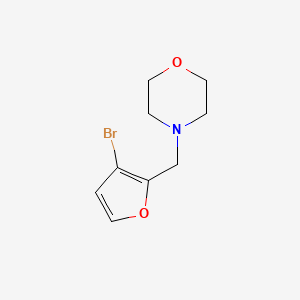

4-((3-Bromofuran-2-yl)methyl)morpholine

説明

特性

IUPAC Name |

4-[(3-bromofuran-2-yl)methyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2/c10-8-1-4-13-9(8)7-11-2-5-12-6-3-11/h1,4H,2-3,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSDVHROSRNVRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=C(C=CO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Process Optimization of 4-((3-Bromofuran-2-yl)methyl)morpholine: A Technical Guide

Executive Summary

The molecule 4-((3-Bromofuran-2-yl)methyl)morpholine is a highly versatile building block in modern drug discovery and agrochemical development. Structurally, it features a furan ring substituted with a bromine atom at the C3 position and a morpholinomethyl group at the C2 position.

This specific substitution pattern offers dual functionality:

-

The C3-Bromide: Serves as an orthogonal synthetic handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

-

The Morpholine Moiety: Acts as a solubilizing group and a common pharmacophore known to modulate physicochemical properties (such as pKa and lipophilicity) and enhance binding affinity in kinase inhibitors.

This whitepaper details a robust, two-step synthetic strategy to access this compound, emphasizing the mechanistic causality behind reagent selection, regiocontrol, and chemoselectivity.

Retrosynthetic Analysis & Strategic Planning

The most efficient and scalable route to 4-((3-Bromofuran-2-yl)methyl)morpholine relies on the reductive amination of 3-bromofuran-2-carbaldehyde with morpholine. This disconnection is preferred over the direct alkylation of morpholine with a furfuryl halide due to the instability of 2-(halomethyl)furans, which are prone to polymerization and decomposition.

The intermediate aldehyde, 3-bromofuran-2-carbaldehyde[1], can be synthesized via the directed ortho-metalation (DoM) and subsequent formylation of commercially available 3-bromofuran[2].

Diagram 1: Retrosynthetic disconnection of 4-((3-Bromofuran-2-yl)methyl)morpholine.

Step 1: Regioselective Formylation of 3-Bromofuran

Mechanistic Causality

The synthesis of 3-bromofuran-2-carbaldehyde requires the regioselective deprotonation of 3-bromofuran. Furan has two α-protons (C2 and C5). When treated with a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), deprotonation occurs almost exclusively at the C2 position .

This regioselectivity is driven by two factors:

-

Inductive Effect: The highly electronegative bromine atom at C3 exerts a strong electron-withdrawing inductive effect (-I), significantly increasing the acidity of the adjacent C2 proton compared to the C5 proton.

-

Coordination: The heteroatom (oxygen) assists in coordinating the lithium cation, stabilizing the resulting 3-bromo-2-furyllithium intermediate.

Subsequent electrophilic trapping with N,N-dimethylformamide (DMF) yields the desired aldehyde[2].

Step-by-Step Methodology: Formylation

Self-Validating Protocol: The use of cryogenic temperatures is critical. Allowing the lithiated intermediate to warm above -60 °C before DMF addition will result in halogen-metal exchange and ring-opening decomposition.

-

Preparation of LDA: To a flame-dried, argon-purged flask, add dry Tetrahydrofuran (THF) (4 mL/mmol) and diisopropylamine (1.05 equiv). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise. Stir for 30 minutes.

-

Lithiation: Dissolve 3-bromofuran (1.0 equiv) in dry THF (1 mL/mmol) and add dropwise to the LDA solution at -78 °C. Maintain the temperature strictly at -78 °C and stir for 15–20 minutes to ensure complete metalation.

-

Formylation: Add anhydrous DMF (1.2 equiv) dropwise. Stir the resulting mixture for 1 hour at -78 °C, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

-

Quenching & Extraction: Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) to destroy any unreacted organolithium species. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc, 80:20) to afford 3-bromofuran-2-carbaldehyde as a pale yellow oil[2].

Step 2: Reductive Amination with Morpholine

Mechanistic Causality

The conversion of the aldehyde to the target tertiary amine is achieved via reductive amination. The reaction proceeds through the condensation of 3-bromofuran-2-carbaldehyde with morpholine to form a hemiaminal , which dehydrates under mildly acidic conditions to form an electrophilic iminium ion .

Why Sodium Triacetoxyborohydride (STAB)? STAB (NaBH(OAc)₃) is the reducing agent of choice[3]. The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB is too mild to reduce the starting aldehyde at room temperature, but it is sufficiently reactive to reduce the highly electrophilic iminium ion. This chemoselectivity prevents the formation of the unwanted 3-bromo-2-(hydroxymethyl)furan byproduct[4].

Diagram 2: Chemoselective mechanism of the STAB-mediated reductive amination.

Step-by-Step Methodology: Reductive Amination

Self-Validating Protocol: The reaction must be quenched with a basic solution (NaHCO₃) to neutralize the acetic acid and safely decompose any residual hydride before extraction.

-

Imine Formation: In a dry flask under argon, dissolve 3-bromofuran-2-carbaldehyde (1.0 equiv) and morpholine (1.2 equiv) in 1,2-dichloroethane (DCE) or dichloromethane (DCM) (5 mL/mmol).

-

Acid Catalysis: Add glacial acetic acid (1.0 equiv) to the mixture. This lowers the pH to ~4-5, which is optimal for accelerating the dehydration of the hemiaminal to the iminium ion without fully protonating the morpholine (which would render it non-nucleophilic). Stir at room temperature for 30 minutes.

-

Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise to control any mild exotherm.

-

Monitoring: Stir the suspension at room temperature. Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes/EtOAc, 70:30). The starting aldehyde should be completely consumed within 2–4 hours.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution will occur). Stir for 15 minutes until bubbling ceases. Extract with DCM (3 × 15 mL). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue via flash chromatography (DCM/MeOH, 95:5) to yield 4-((3-Bromofuran-2-yl)methyl)morpholine as a clear to pale-yellow oil.

Quantitative Data & Reagent Optimization

The choice of reducing agent drastically impacts the yield and safety profile of the reductive amination. Table 1 summarizes the comparative efficacy of various reducing systems based on established literature for furfural derivatives.

| Reducing Agent | Solvent | Additive | Temp (°C) | Chemoselectivity | Est. Yield | Safety / Toxicity Profile |

| NaBH(OAc)₃ (STAB) | DCE or DCM | AcOH (1 eq) | 20 | High | 85-95% | Excellent; non-toxic byproducts. |

| NaBH₃CN | MeOH or THF | AcOH (cat.) | 20 | High | 80-90% | Poor; generates highly toxic HCN gas upon acidic workup. |

| NaBH₄ | MeOH | None | 0 to 20 | Low | < 40% | Good; but reduces aldehyde directly to alcohol byproduct. |

| InCl₃ / Et₃SiH | MeOH | None | 20 | High | 85-90% | Good; highly chemoselective but utilizes expensive Indium catalyst[4]. |

Table 1: Optimization matrix for the reductive amination of furan-2-carbaldehydes.

Analytical Characterization

To confirm the successful synthesis of 4-((3-Bromofuran-2-yl)methyl)morpholine, Nuclear Magnetic Resonance (NMR) spectroscopy is utilized.

-

¹H NMR (CDCl₃, 400 MHz): The furan ring protons will appear as two distinct doublets. The C5 proton typically resonates around δ ~7.35 ppm, while the C4 proton appears around δ ~6.40 ppm. The critical methylene linker (-CH₂-N) will appear as a sharp singlet integrating to 2 protons around δ ~3.60 ppm. The morpholine ring will show two multiplets: ~3.70 ppm (4H, -CH₂-O-CH₂-) and ~2.50 ppm (4H, -CH₂-N-CH₂-).

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry, 61(11), 3849-3862. [Link]

-

Lee, O.-Y., Law, K.-L., & Yang, D. (2008). Highly Chemoselective Reductive Amination of Carbonyl Compounds Promoted by InCl3/Et3SiH/MeOH System. The Journal of Organic Chemistry, 73(22), 9033-9040. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 4-((3-Bromofuran-2-yl)methyl)morpholine

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are essential for accelerating structure-activity relationship (SAR) studies. 4-((3-Bromofuran-2-yl)methyl)morpholine is a highly versatile intermediate that perfectly balances hydrophilic and lipophilic properties. By combining the solubilizing, weakly basic characteristics of a morpholine ring with the synthetically malleable 3-bromofuran moiety, this compound serves as a critical precursor for advanced active pharmaceutical ingredients (APIs) and photochromic materials. This whitepaper provides an in-depth technical analysis of its physicochemical properties, establishes a self-validating synthetic protocol, and explores its downstream applications.

Structural and Physicochemical Profiling

The molecular architecture of 4-((3-Bromofuran-2-yl)methyl)morpholine dictates its behavior in both biological systems and synthetic workflows:

-

The Morpholine Ring: Imparts favorable aqueous solubility and acts as a hydrogen-bond acceptor/donor network. It is a privileged scaffold frequently used to improve the metabolic stability and pharmacokinetic profile of lipophilic cores.

-

The 3-Bromofuran Core: Provides a rigid, electron-rich heteroaromatic system. The strategic placement of the bromine atom at the C3 position offers a built-in handle for late-stage transition-metal-catalyzed cross-coupling.

Quantitative Data Summary

The following table summarizes the predicted and calculated physicochemical parameters critical for Lipinski's Rule of 5 evaluations:

| Property | Value | Pharmacokinetic Relevance |

| Molecular Weight | 246.10 g/mol | Ideal for oral bioavailability (< 500 Da). |

| Exact Mass | 245.0051 g/mol | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. |

| Chemical Formula | C9H12BrNO2 | N/A |

| Predicted LogP | 1.9 ± 0.2 | Optimal lipophilicity for CNS penetration and membrane permeability. |

| Predicted pKa (Conjugate Acid) | 7.6 ± 0.2 | Allows partial ionization at physiological pH (7.4), enhancing solubility. |

| Topological Polar Surface Area (TPSA) | 25.6 Ų | Excellent for blood-brain barrier (BBB) crossing (< 90 Ų). |

| Hydrogen Bond Donors / Acceptors | 0 / 3 | Minimizes desolvation energy penalties during receptor binding. |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding. |

Mechanistic Insight: The pKa of the morpholine nitrogen in this molecule is slightly attenuated compared to unsubstituted morpholine (pKa ~8.36). This is due to the electron-withdrawing inductive effect of the 3-bromofuran system transmitted through the methylene bridge, precisely tuning its basicity for physiological environments.

Synthetic Methodology & Experimental Protocol

The most efficient and scalable route to synthesize 4-((3-Bromofuran-2-yl)methyl)morpholine is the reductive amination of 3-bromofuran-2-carbaldehyde with morpholine.

Causality of Experimental Choices

-

Reducing Agent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is strictly preferred over sodium borohydride (NaBH4). NaBH4 is overly reactive and will prematurely reduce the starting aldehyde to 3-bromofuran-2-ylmethanol. NaBH(OAc)3 is sterically hindered and electron-deficient, making it highly selective for the transient iminium ion.

-

Stepwise Addition: Pre-stirring the aldehyde and amine to form the iminium ion is critical. The electron-withdrawing bromine at the C3 position reduces the electrophilicity of the C2-carbonyl, slowing down condensation. Forcing the reduction simultaneously would lead to poor yields.

Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure high fidelity and reproducibility.

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 3-bromofuran-2-carbaldehyde (1.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL). Note: DCE is preferred over DCM as it provides superior solubility for the triacetoxyborohydride complex.

-

Condensation (Self-Validation Step): Add morpholine (1.2 mmol) dropwise at room temperature. Stir the mixture for 2 hours. Validation: Monitor by TLC (Hexanes/EtOAc 3:1). Do not proceed until there is complete consumption of the UV-active aldehyde spot and the appearance of a baseline iminium/enamine intermediate.

-

Selective Reduction: Cool the mixture to 0 °C using an ice bath. Add NaBH(OAc)3 (1.5 mmol) portion-wise over 10 minutes to manage mild exotherms. Remove the ice bath and stir at room temperature for 12 hours.

-

Quenching: Quench the reaction by slowly adding saturated aqueous NaHCO3 (5 mL). Causality: A basic quench is mandatory to neutralize acetic acid byproducts and ensure the morpholine nitrogen is fully deprotonated for efficient organic extraction.

-

Extraction & Purification: Extract the aqueous layer with dichloromethane (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 100% Hexanes to 1:1 Hexanes/EtOAc) to yield the pure target compound.

Reactivity and Downstream Functionalization

The inherent value of 4-((3-Bromofuran-2-yl)methyl)morpholine lies in its C-Br bond. The bromine atom at the 3-position of the furan ring is highly activated for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (forming C-C bonds with boronic acids) or Buchwald-Hartwig aminations (forming C-N bonds).

Synthesis and downstream C-Br functionalization of 4-((3-Bromofuran-2-yl)methyl)morpholine.

Applications in Drug Discovery and Chemical Biology

The structural motifs present in this compound are heavily utilized across various scientific domains:

-

Muscarinic Receptor Antagonists: Furan rings substituted with basic amines (such as quinuclidine or morpholine) have been extensively studied as1[1]. The furan oxygen acts as a critical hydrogen bond acceptor, while the basic nitrogen interacts via ionic bonds with conserved aspartate residues in the orthosteric binding site of muscarinic receptors.

-

Donor-Acceptor Stenhouse Adducts (DASAs): The reaction of furfural derivatives with secondary amines like morpholine is a fundamental step in designing 2[2].

-

Continuous Flow Synthesis: These morpholine-furan adducts are highly valuable intermediates in the preparation of trans-4,5-diamino-cyclopent-2-enones using3[3], showcasing their utility in green chemistry and scalable manufacturing.

References

-

Title: Antimuscarinic 3-(2-Furanyl)quinuclidin-2-ene Derivatives: Synthesis and Structure−Activity Relationships Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

-

Title: Silica-Supported Copper for the Preparation of trans-4,5-Diamino-Cyclopent-2-Enones under Continuous Flow Conditions Source: ACS Sustainable Chemistry & Engineering URL: 3

-

Title: Donor-Acceptor Stenhouse Adducts: Design and Discovery Source: UC Santa Barbara - eScholarship.org URL: 2

Sources

4-((3-Bromofuran-2-yl)methyl)morpholine (CAS 1415383-97-9): A Comprehensive Technical Guide on Properties, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

In modern medicinal chemistry, the design of highly selective kinase inhibitors and receptor modulators relies heavily on versatile, bifunctional building blocks. 4-((3-Bromofuran-2-yl)methyl)morpholine (CAS 1415383-97-9) represents a critical scaffold in this domain. By combining a halogenated heteroaromatic core (3-bromofuran) with a solubilizing, pharmacophoric appendage (morpholine), this molecule serves as a highly modular intermediate.

This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and validated experimental workflows. It is designed to equip drug development professionals with the mechanistic insights necessary to leverage this compound in late-stage functionalization and targeted drug design.

Chemical Identity & Physicochemical Profiling

Understanding the baseline properties of a building block is essential for predicting its behavior in both synthetic workflows and biological environments. The morpholine ring introduces basicity and aqueous solubility, while the bromofuran moiety dictates its reactivity profile [1].

Table 1: Identifiers and Physicochemical Properties

| Property / Identifier | Value / Description |

| Chemical Name | 4-((3-Bromofuran-2-yl)methyl)morpholine |

| CAS Registry Number | 1415383-97-9 |

| MDL Number | MFCD29975613 |

| Molecular Formula | C9H12BrNO2 |

| Molecular Weight | 246.10 g/mol |

| SMILES | Brc1ccoc1CN1CCOCC1 |

| Topological Polar Surface Area (TPSA) | 25.6 Ų |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 3 (Furan O, Morpholine O, Morpholine N) |

| Rotatable Bonds | 2 |

Structural Significance & Pharmacophore Analysis

The architectural design of 4-((3-Bromofuran-2-yl)methyl)morpholine is not arbitrary; each functional group serves a distinct mechanistic purpose in drug discovery:

-

The Morpholine Ring (Solubility & Target Binding): Morpholine is a privileged scaffold in medicinal chemistry. It acts as a weak base (pKa ~8.3), which optimizes the pharmacokinetic profile by balancing lipophilicity and aqueous solubility. Crucially, the morpholine oxygen frequently acts as a hydrogen-bond acceptor. In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine oxygen forms a critical hydrogen bond with the backbone amide of Val851 in the ATP-binding hinge region.

-

The Furan Core (Bioisosterism): Furan acts as a bioisostere for phenyl or pyrrole rings. It provides a planar geometry that mimics the purine core of ATP, allowing it to intercalate into narrow hydrophobic binding pockets.

-

The C3-Bromine (Orthogonal Reactivity): Direct C-H functionalization of furan typically occurs at the highly reactive C2 or C5 positions. By pre-installing a bromine atom at the sterically hindered C3 position, chemists gain absolute regiocontrol. This halogen acts as a dedicated handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the rapid generation of structure-activity relationship (SAR) libraries.

Synthetic Methodology: Reductive Amination

The most robust method for synthesizing 4-((3-Bromofuran-2-yl)methyl)morpholine is the reductive amination of 3-bromofuran-2-carbaldehyde with morpholine.

Causality & Expert Insight

The choice of reducing agent is the critical failure point in this synthesis. Sodium borohydride (NaBH₄) is too reactive and will prematurely reduce the starting aldehyde to an alcohol. Instead, Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized [2]. The electron-withdrawing acetoxy groups reduce the nucleophilicity of the hydride, making it unreactive toward the aldehyde but sufficiently reactive to reduce the transient, highly electrophilic iminium ion intermediate. 1,2-Dichloroethane (DCE) is selected as the solvent because it is non-nucleophilic and readily dissolves the borohydride complex.

Protocol 1: Step-by-Step Synthesis

-

Imine Formation: In an oven-dried, argon-purged round-bottom flask, dissolve 3-bromofuran-2-carbaldehyde (1.0 equiv, 10 mmol) and morpholine (1.1 equiv, 11 mmol) in anhydrous 1,2-dichloroethane (30 mL).

-

Activation: Add glacial acetic acid (1.0 equiv) to catalyze the formation of the iminium ion. Stir the mixture at room temperature for 1 hour.

-

Reduction: Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add NaBH(OAc)₃ (1.5 equiv, 15 mmol) to control the mild exotherm.

-

Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Reaction completion should be monitored via TLC (Hexanes/Ethyl Acetate 7:3).

-

Quenching & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (3 × 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel) to yield the pure product.

Downstream Applications: Suzuki-Miyaura Cross-Coupling

Once synthesized, the C3-bromine serves as the primary diversification point. The Suzuki-Miyaura cross-coupling is the industry standard for appending aryl or heteroaryl groups to this scaffold [3].

Causality & Expert Insight

The coupling of a sterically hindered 3-bromofuran requires a robust catalytic system. PdCl₂(dppf) is the optimal pre-catalyst. The bidentate dppf (1,1'-Bis(diphenylphosphino)ferrocene) ligand provides a wide bite angle, which stabilizes the palladium center against precipitation (palladium black formation) and accelerates the rate-limiting reductive elimination step. A biphasic solvent system (1,4-Dioxane/Water) is essential to dissolve both the organic furan derivative and the inorganic base (K₂CO₃).

Protocol 2: Step-by-Step C3-Arylation

-

Preparation: In a Schlenk tube, combine 4-((3-Bromofuran-2-yl)methyl)morpholine (1.0 equiv, 1.0 mmol), an arylboronic acid (1.2 equiv, 1.2 mmol), and K₂CO₃ (3.0 equiv, 3.0 mmol).

-

Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and H₂O (10 mL). Degas the mixture by bubbling argon through the solution for 15 minutes. Critical step: Oxygen must be excluded to prevent the oxidation of the active Pd(0) species.

-

Catalyst Addition: Quickly add PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 equiv, 5 mol%) under a positive stream of argon. Seal the tube.

-

Heating: Heat the reaction mixture at 90 °C in an oil bath for 8–12 hours.

-

Isolation: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and filter through a pad of Celite to remove palladium residues. Extract the filtrate with water, dry the organic phase, and purify via chromatography.

Target Pathway Visualization: PI3K/AKT/mTOR

Derivatives of this building block are frequently deployed as kinase inhibitors. Below is a logical mapping of the PI3K/AKT/mTOR signaling cascade, illustrating exactly where morpholine-core inhibitors exert their competitive antagonism.

Figure 1: PI3K/AKT/mTOR pathway demonstrating the hinge-binding inhibition mechanism of morpholine derivatives.

References

-

Murugesan, K., et al. "Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen". Chemical Reviews, ACS Publications. Available at:[Link][1]

-

Molander, G. A., & Biolatto, B. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates". The Journal of Organic Chemistry, ACS Publications. Available at:[Link][2]

Sources

Foreword: The Strategic Value of Bromofurans in Modern Synthesis

An In-depth Technical Guide to the Synthesis of Substituted Bromofurans

In the landscape of heterocyclic chemistry, furan serves as a foundational scaffold found in numerous natural products and pharmacologically active molecules.[1] The introduction of a bromine atom onto this ring transforms a simple heterocycle into a versatile and powerful synthetic intermediate. The C-Br bond acts as a synthetic linchpin, enabling a vast array of subsequent transformations, most notably metal-catalyzed cross-coupling reactions that are central to modern drug discovery and materials science.[2][3]

This guide provides a comprehensive overview of the principal strategies for synthesizing substituted bromofurans. Moving beyond a mere catalog of reactions, we will delve into the mechanistic underpinnings, the rationale behind procedural choices, and the practical considerations essential for successful and scalable synthesis. The protocols described herein are presented as self-validating systems, designed to provide researchers with robust and reproducible methodologies.

Part 1: Direct Electrophilic Bromination of the Furan Nucleus

The most direct route to bromofurans involves the electrophilic aromatic substitution of a pre-existing furan ring. Furan's π-rich system makes it significantly more reactive than benzene, allowing for bromination under relatively mild conditions.[4][5]

Mechanistic Rationale & Regioselectivity

The exceptional reactivity of furan is governed by the participation of the oxygen's lone pair electrons in the aromatic system, which increases the electron density of the ring. Electrophilic attack occurs preferentially at the α-positions (C2 and C5) because the resulting carbocation intermediate (the sigma complex) is better stabilized by resonance. Attack at C2 allows for the positive charge to be delocalized across three resonance structures, including a stable structure where the oxygen atom bears the positive charge. In contrast, attack at the β-position (C3) results in an intermediate with only two resonance contributors, rendering it significantly less stable.[5][6]

Caption: Electrophilic attack at C2 yields a highly stabilized sigma complex.

Key Reagents and Methodologies

While elemental bromine (Br₂) can be used, its high reactivity often leads to polybromination and sometimes ring-opening, particularly in non-polar solvents.[7][8] For controlled, large-scale synthesis, N-bromosuccinimide (NBS) is the reagent of choice due to its ease of handling as a solid and its ability to provide a slow, controlled release of electrophilic bromine.[9][10]

Common Bromination Systems:

| Reagent | Solvent | Typical Position | Key Advantages & Considerations |

| N-Bromosuccinimide (NBS) | DMF | C2 | Excellent for monosubstitution; scalable and safe.[9][10][11] |

| Bromine (Br₂) / Dioxane | Dioxane | C2 | Forms a milder complex (dioxane dibromide), reducing side reactions. |

| Bromine (Br₂) / DMF | DMF | C2, C5 | Can be used for mono- or di-bromination depending on stoichiometry.[12] |

| DBDMH | N/A | C2, C5 | 1,3-Dibromo-5,5-dimethylhydantoin is an efficient alternative to NBS.[13] |

Synthesis of 2-Bromofuran: A Scalable Protocol

The synthesis of 2-bromofuran using NBS in DMF is a robust and widely adopted procedure that avoids complex workups.[9][10]

Experimental Protocol: Preparation of 2-Bromofuran

-

Reaction Setup: In a three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve furan (1.0 eq.) in anhydrous dimethylformamide (DMF).

-

Reagent Preparation: In a separate beaker, dissolve N-bromosuccinimide (NBS) (0.95-1.0 eq. for monosubstitution) in anhydrous DMF. Note: Unlike many brominations, the dissolution of NBS in DMF is not significantly exothermic, enhancing safety.[10]

-

Controlled Addition: Cool the furan solution in an ice-water bath to maintain an internal temperature between 25-35°C. Add the NBS-DMF solution dropwise via the addition funnel over 40-60 minutes. The reaction is exothermic, and careful temperature control is critical to prevent the formation of polybrominated byproducts.[9][10] The solution will typically change color from brown to dark green.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at ambient temperature for an additional 2-4 hours. Monitor the consumption of furan by TLC or GC analysis.

-

Workup & Isolation: The key advantage of this protocol is the avoidance of a conventional liquid-liquid extraction. The product, 2-bromofuran, can be isolated directly from the reaction mixture by steam distillation.[9][10] This efficiently separates the volatile product from the high-boiling DMF solvent and succinimide byproduct.

-

Purification: Collect the distillate, separate the organic layer, dry it over anhydrous MgSO₄, and purify by fractional distillation to yield pure 2-bromofuran (typical yields: 65-75%).[10]

Synthesis of 3-Bromofuran and Dibromofurans

-

3-Bromofuran: Direct bromination is not a viable route to 3-bromofuran due to the strong α-directing nature of the oxygen atom. Its synthesis requires more sophisticated, multi-step strategies. A notable approach involves a Diels-Alder reaction of furan to temporarily block the reactive α-positions, followed by bromination and a retro-Diels-Alder reaction to release the 3-bromofuran.[14] Another method is the ortho-metalation of 3,4-dibromofuran followed by quenching.[14]

-

2,5-Dibromofuran: This isomer is readily prepared by reacting furan with two molar equivalents of bromine in DMF.[12]

-

2,4-Dibromofuran: Achieving this substitution pattern is challenging. A directed synthesis is necessary, often starting with 3-bromofuran, which is then lithiated at the more acidic C2 position and subsequently quenched with a bromine source like NBS.[15]

Part 2: Cyclization Strategies for Complex Bromofurans

For highly substituted or fused bromofuran systems, building the ring from acyclic or carbocyclic precursors is often more efficient than functionalizing a simple furan.

[3+2] Cyclization/Bromination/Elimination

This strategy allows for the synthesis of highly functionalized furans. The process begins with a [3+2] cyclization to form a 2-alkylidenetetrahydrofuran intermediate. This intermediate is then subjected to bromination with NBS, which can result in mono- or di-bromination at the 3-position. Subsequent elimination using a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) generates the aromatic furan ring. This method is particularly valuable for creating 3-bromofurans, which are otherwise difficult to access.[16]

Mg-Mediated Dibromocyclopropanation and Rearrangement

This elegant two-step sequence converts alkylidenecycloalkanones into fused bromofurans.[17]

-

Dibromocyclopropanation: The starting enone is treated with bromoform and magnesium metal. This proceeds via a Michael addition followed by an intramolecular cyclization to form a dibromocyclopropane adduct.[17]

-

Rearrangement: The isolated cyclopropane is then treated with acidic alumina, which mediates a regioselective ring expansion (a Cloke-Wilson rearrangement) to furnish the final fused 2-aryl-3-bromofuran product.[17]

Part 3: Bromofurans as Precursors in Cross-Coupling Reactions

The true synthetic power of bromofurans is realized when they are used as electrophilic partners in metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of C-C and C-heteroatom bonds, which is a cornerstone of modern pharmaceutical synthesis.[2][3][18]

Overview of Key Cross-Coupling Reactions

The bromine atom on the furan ring serves as an excellent handle for reactions like Suzuki-Miyaura, Sonogashira, and Negishi couplings. Palladium catalysis is most common, and the general catalytic cycle involves oxidative addition of the bromofuran to the Pd(0) catalyst, followed by transmetalation with an organometallic nucleophile and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[3][19]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling of a bromofuran.

Practical Application: Synthesis of 2-Arylfurans

2-Arylfurans are common structural motifs in bioactive compounds. A reliable method for their synthesis is the Suzuki coupling of 2-bromofuran with various arylboronic acids.[9][11]

Experimental Protocol: Suzuki Coupling of 2-Bromofuran

-

Reagent Assembly: To a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the arylboronic acid (1.2 eq.), a base such as K₂CO₃ or K₃PO₄ (2.5 eq.), and the palladium catalyst [e.g., PdCl₂(PPh₃)₂ (2 mol%)].

-

Solvent and Substrate Addition: Add a degassed solvent system, typically DMF/H₂O (3:1).[11] Finally, add the 2-bromofuran (1.0 eq.) via syringe.

-

Reaction: Heat the reaction mixture to 80-100°C and stir for 4-12 hours. The progress should be monitored by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-arylfuran. Moderate to good yields are typically obtained.[10][11]

Table of Representative Suzuki-Miyaura Couplings with Bromofurans:

| Bromofuran | Coupling Partner | Catalyst / Base | Yield (%) | Reference |

| 2-Bromofuran | Phenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | ~80% | [11] |

| 2-Bromofuran | 4-Methoxyphenylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | ~75% | [11] |

| 3-Bromofuran | Aryl Bromides (C-H Arylation) | Pd(OAc)₂ / KOAc | Varies | [20] |

| N-(4-bromophenyl)furan-2-carboxamide | Various arylboronic acids | Pd(PPh₃)₄ / K₃PO₄ | 43-83% | [21] |

Part 4: Troubleshooting and Key Considerations

-

Controlling Polybromination: The high reactivity of the furan ring is a double-edged sword. To avoid the formation of di- and tri-brominated species, it is crucial to use precise stoichiometry (≤1.0 equivalent of brominating agent), maintain low reaction temperatures, and ensure slow, controlled addition of the reagent.[15]

-

Ring Instability: Furan is sensitive to strong acids, which can cause polymerization or ring-opening.[15] Therefore, bromination methods that generate acidic byproducts (like HBr from Br₂) should be buffered or performed in solvents that can mitigate this effect.

-

Regiochemical Control: As discussed, synthesizing β-bromofurans (3-bromo or 4-bromo) requires strategic planning, as direct electrophilic substitution is not an option. Methods involving blocking groups, directed ortho-metalation, or total synthesis are necessary to achieve these substitution patterns.[14][15][16]

Conclusion

The synthesis of substituted bromofurans is a mature yet evolving field. For simple α-brominated systems, direct electrophilic bromination with reagents like NBS offers a scalable and efficient path. For more complex or β-substituted isomers, a range of powerful cyclization and directed functionalization strategies are available. The true value of these compounds lies in their role as versatile intermediates, readily participating in a host of cross-coupling reactions to build molecular complexity. A thorough understanding of the underlying mechanisms and careful control over reaction conditions are paramount to harnessing the full synthetic potential of these invaluable heterocyclic building blocks.

References

-

Wikipedia. 3-Bromofuran. [Link]

-

ResearchGate. ChemInform Abstract: Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]

-

Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]

-

Taylor & Francis Online. Efficient Procedure for the Preparation of 2-Bromofuran and Its Application in the Synthesis of 2-Arylfurans. [Link]

-

Semantic Scholar. Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. [Link]

-

Royal Society of Chemistry. Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

ACS Publications. Synthesis of Fused Bromofurans via Mg-Mediated Dibromocyclopropanation of Cycloalkanone-Derived Chalcones and Cloke–Wilson Rearrangement. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Expanding Role of 2-Bromofuran in Pharmaceutical Synthesis. [Link]

-

CORA. Synthesis and reactivity of dihalofuranones. [Link]

-

ResearchGate. Synthesis of Functionalized Furans Based on a ′[3 + 2] Cyclization/Bromination/Elimination′ Strategy. [Link]

-

National Center for Biotechnology Information. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]

-

Pearson. Furan undergoes electrophilic aromatic substitution more readily than benzene. [Link]

-

ACS Publications. Synthesis of Highly Functionalized Furanones via Aldol Reaction of 3-Silyloxyfurans. [Link]

-

MDPI. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. [Link]

-

Royal Society of Chemistry. Some Analytical Methods Applicable to Furan and its Derivatives. [Link]

-

Canadian Science Publishing. On the reaction of furan with bromine in aqueous solution. Observation of the slow hydration of malealdehyde. [Link]

-

National Center for Biotechnology Information. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. [Link]

-

Chegg. Solved Q4. Furan undergoes electrophilic aromatic. [Link]

-

ACS Publications. Electrophilic Aromatic Bromination Using Bromodimethylsulfonium Bromide Generated in Situ. [Link]

-

ResearchGate. (PDF) Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker. [Link]

-

PubMed. Synthesis of benzofurans with remote bromide functionality by domino "ring-cleavage-deprotection-cyclization" reactions of 2-alkylidenetetrahydrofurans with boron tribromide. [Link]

-

PubMed. Synthesis and Synthetic Application of Chloro- and Bromofuroxans. [Link]

-

MDPI. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

-

A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. [Link]

-

PubMed. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. [Link]

-

MDPI. Preparation of Dibenzofurotropones via Pd-Catalyzed Cyclization. [Link]

-

National Center for Biotechnology Information. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]

-

ResearchGate. Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. [Link]

-

Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]

-

ChemTalk. Metal-Catalyzed Cross-Coupling Reactions. [Link]

-

National Center for Biotechnology Information. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. [Link]

-

JOCPR. Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. [Link]

-

Wikipedia. Cross-coupling reaction. [Link]

-

MDPI. Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki-Miyaura Cross-Couplings. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 4. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]

- 5. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]

- 6. chegg.com [chegg.com]

- 7. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. tandfonline.com [tandfonline.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. semanticscholar.org [semanticscholar.org]

- 13. Furan-Site Bromination and Transformations of Fraxinellone as Insecticidal Agents Against Mythimna separata Walker - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 19. mdpi.com [mdpi.com]

- 20. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 21. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Versatility of Furan-Containing Compounds: A Technical Whitepaper on Scaffold-Driven Drug Discovery

Executive Summary

The furan ring, a five-membered aromatic heterocycle containing a single oxygen atom, is a privileged scaffold in modern medicinal chemistry. Its unique stereoelectronic properties—specifically its capacity for both polar and non-polar interactions, hydrogen bonding, and π–π stacking—make it an ideal bioisostere for phenyl or thiophene rings. This structural versatility allows for the precise tuning of pharmacokinetic and pharmacodynamic profiles, driving its widespread application across antimicrobial, anticancer, and neuroprotective drug discovery pipelines1[1]. As an Application Scientist, I have structured this guide to bridge the gap between structural chemistry and functional biology, providing actionable insights and validated protocols for researchers engineering the next generation of furan-based therapeutics.

Mechanistic Foundations of Furan Bioactivity

1. Antimicrobial Action via Reductive Activation

Nitrofurans, a prominent class of furan derivatives, exhibit potent antibacterial activity. The mechanism is predicated on the enzymatic reduction of the nitro group on the furan ring by bacterial flavoproteins. This bioactivation generates highly reactive intermediates that indiscriminately cross-link bacterial DNA and ribosomal proteins, precipitating lethal cellular damage. The furan ring itself acts as a critical electron-transfer scaffold, ensuring the precise spatial positioning required for this reductive activation2[2].

Nitrofuran bioactivation pathway leading to bacterial cell death.

2. Anticancer Activity via Kinase Inhibition and Apoptosis

In oncology, benzofuran derivatives and furan-based hybrids have demonstrated significant cytotoxicity against various cancer cell lines (e.g., HepG2, MCF-7, A549). A primary mechanism of action involves the targeted inhibition of the PI3K/Akt/mTOR signaling pathway. By binding to the ATP-binding pocket of PI3K, furan derivatives block the downstream phosphorylation of Akt, thereby halting tumor proliferation, inducing cell cycle arrest, and triggering apoptosis3[3]. Furthermore, hybrid molecules like benzofuran-oxadiazoles exhibit synergistic antiproliferative effects, outperforming standard chemotherapeutics like crizotinib in specific in vitro models4[4].

Mechanism of PI3K/Akt/mTOR pathway inhibition by benzofuran derivatives.

3. Neuroprotective and Anti-inflammatory Potential

Emerging research highlights the neuroprotective capacity of furan-containing compounds. By scavenging free radicals and mitigating oxidative stress, these molecules address core drivers of neurodegeneration. Additionally, furan derivatives modulate inflammatory pathways, reducing neuroinflammation and supporting synaptic function, presenting a novel therapeutic avenue for Alzheimer's and Parkinson's diseases5[5].

Quantitative Benchmarks of Furan Bioactivity

To contextualize the pharmacological potency of furan derivatives, the following table synthesizes quantitative efficacy data from recent structural-activity relationship (SAR) studies.

| Compound Class | Target / Disease Model | Biological Assay | Efficacy Metric | Key Finding |

| Benzofuran-Thiazole Hybrids | HePG2, MCF-7, Hela, PC3 | MTT Cytotoxicity Assay | IC50: 4.00 – 16.72 μM | Outperformed Doxorubicin in specific cell lines due to enhanced PI3K inhibition. |

| Benzofuran-Oxadiazoles | A549 Lung Cancer | Cell Viability Assay | IC50: 6.3 ± 0.7 μM | Demonstrated superior potency compared to Crizotinib (IC50 8.54 μM). |

| Nitrofuran Analogues | S. aureus, E. coli | Broth Microdilution | MIC: ≤ 1.0 μg/mL | High affinity for bacterial flavoproteins; minimal cross-resistance observed. |

| Carbamothioyl-furan-2-carboxamides | HepG2 Liver Cancer | Cell Viability Assay | Viability: 29.33% at 100 μg/mL | Significant antiproliferative activity driven by intra-molecular hydrogen bonding. |

Self-Validating Experimental Protocols

Robust drug discovery relies on self-validating experimental designs. The following methodologies are engineered to eliminate false positives and ensure mechanistic fidelity when screening novel furan derivatives.

Protocol 1: Colorimetric Minimum Inhibitory Concentration (MIC) Assay

Causality Check: Traditional turbidity-based MIC assays are often confounded by the inherent coloration of many synthetic furan derivatives. Utilizing resazurin (Alamar Blue) as a metabolic indicator provides an objective, colorimetric readout (blue to pink) that directly correlates with bacterial viability, bypassing optical interference.

Step-by-Step Methodology:

-

Preparation: Dissolve the furan derivative in DMSO to create a 10 mg/mL stock. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent vehicle-induced toxicity.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the compound in Mueller-Hinton broth to achieve a concentration gradient (e.g., 128 μg/mL down to 0.25 μg/mL).

-

Inoculation: Standardize the bacterial suspension (e.g., S. aureus ATCC 29213) to a 0.5 MacFarland standard and dilute 1:100. Add 50 μL of the inoculum to each well.

-

Self-Validation Controls:

-

Positive Control: Ampicillin or Nitrofurantoin (validates strain susceptibility).

-

Negative Control: 1% DMSO in broth (validates vehicle non-toxicity).

-

Sterility Control: Uninoculated broth.

-

-

Incubation & Readout: Incubate at 37°C for 18 hours. Add 30 μL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

-

Analysis: The MIC is defined as the lowest concentration of the furan derivative that prevents the color change from blue (oxidized, no growth) to pink (reduced, active metabolism).

Protocol 2: Target Engagement Validation via PI3K Enzymatic Inhibition Assay

Causality Check: While cellular cytotoxicity assays (like MTT) confirm phenotypic death, they do not confirm the mechanism. This protocol isolates the PI3K enzyme to prove direct target engagement by the benzofuran derivative before advancing to cellular Akt phosphorylation western blots.

Step-by-Step Methodology:

-

Reagent Assembly: Utilize a competitive homogeneous time-resolved fluorescence (HTRF) PI3K assay kit. Prepare the PI3K enzyme (e.g., PI3Kα), PIP2 substrate, and ATP in the designated kinase buffer.

-

Compound Incubation: Pre-incubate the recombinant PI3K enzyme with varying concentrations of the furan derivative (0.1 nM to 10 μM) in a 384-well microplate for 15 minutes at room temperature. This allows for steady-state binding.

-

Reaction Initiation: Add the PIP2/ATP mixture to initiate the kinase reaction. Incubate for 30 minutes.

-

Detection: Add the HTRF detection reagents (cryptate-labeled anti-PIP3 antibody and XL665-labeled PIP3 tracer). The furan derivative's inhibition of PI3K prevents the conversion of PIP2 to PIP3, resulting in a high FRET signal (tracer binds the antibody).

-

Self-Validation Controls: Include Wortmannin (a known irreversible PI3K inhibitor) to define the maximum inhibition baseline.

-

Data Analysis: Calculate the IC50 using a 4-parameter logistic non-linear regression model based on the FRET emission ratio (665 nm / 620 nm).

References

-

Title: Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review Source: Oriental Journal of Chemistry URL: [Link]

-

Title: Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study Source: PubMed Central (PMC) URL: [Link]

-

Title: Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases Source: PubMed URL: [Link]

-

Title: Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles... Source: MDPI URL: [Link]

Sources

The Strategic Pivot: A Technical Guide to Exploring the Chemical Space of 3-Bromofuran Derivatives

Abstract

The furan ring is a cornerstone of many biologically active molecules and functional materials. Among its substituted variants, 3-bromofuran emerges as a particularly versatile and strategic building block. The C3 bromine atom, while deactivating the furan ring towards classical electrophilic substitution, unlocks a rich and diverse chemical space through modern synthetic methodologies. This guide provides an in-depth exploration of the synthesis, reactivity, and application of 3-bromofuran, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the causality behind experimental choices, provide field-proven protocols, and showcase the power of this heterocyclic scaffold in constructing complex molecular architectures.

The Significance of the Furan Scaffold and the Role of the 3-Bromo Substituent

The furan nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in drug design. The introduction of a bromine atom at the 3-position of the furan ring profoundly alters its reactivity profile. While the electron-withdrawing nature of bromine diminishes the electron density of the ring, making it less susceptible to electrophilic attack, it provides a reactive handle for a multitude of powerful transformations, most notably metal-catalyzed cross-coupling reactions and lithium-halogen exchange. This allows for the precise and controlled introduction of a wide range of substituents at the C3 position, a feat that is often challenging to achieve with unsubstituted furan.

Synthesis of the Keystone: Accessing 3-Bromofuran

A reliable and scalable synthesis of the starting material is paramount for any synthetic exploration. Several methods for the preparation of 3-bromofuran have been reported, each with its own advantages and limitations.

Traditional Approaches: From Furoic Acid and Dibromofurans

Historically, 3-bromofuran was first obtained as a minor byproduct from the reaction of 3-bromofuroic acid with calcium hydroxide.[1] A more deliberate and higher-yielding synthesis was later developed from 3,4-dibromofuran via ortho-metalation with butyllithium.[1] These methods, while foundational, often involve multiple steps or require specialized starting materials.

Modern Synthetic Routes: Efficiency and Scalability

More contemporary methods offer improved efficiency and scalability. A common approach involves the electrophilic bromination of furan, though this can lead to mixtures of products due to the high reactivity of the furan ring.[2] Careful control of reaction conditions, such as the choice of brominating agent and solvent, is crucial to favor the formation of the 3-bromo isomer.[2]

A notable and efficient synthesis involves a Diels-Alder/retro-Diels-Alder strategy.[1] This approach temporarily masks the furan's diene reactivity, allowing for selective bromination, followed by a retro-Diels-Alder reaction to regenerate the aromatic furan ring with the desired 3-bromo substitution pattern.

Another modern approach utilizes alkali metals as catalysts for the bromination of furan, often employing perchlorates as the bromine source.[2] This method boasts advantages such as lower reaction temperatures, shorter reaction times, and high yields.[2]

Unlocking the Chemical Space: Key Reactions of 3-Bromofuran

The true synthetic utility of 3-bromofuran lies in its diverse reactivity, which allows for the construction of a vast library of derivatives.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Carbon-Carbon Bonds

Palladium-catalyzed cross-coupling reactions are arguably the most powerful tools for the functionalization of 3-bromofuran. These reactions enable the formation of C-C bonds with a wide range of coupling partners, leading to the synthesis of complex aryl, vinyl, and alkynyl furans.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide, is a robust and widely used method for the arylation of 3-bromofuran. The reaction is tolerant of a wide variety of functional groups and typically proceeds with high yields.

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromofuran

-

Materials: 3-Bromofuran, Arylboronic acid (1.1-1.5 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Base (e.g., K₂CO₃, Na₂CO₃, 2 equivalents), Solvent (e.g., Toluene/Ethanol/Water, Dioxane).

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromofuran (1.0 mmol), the arylboronic acid (1.2 mmol), and the palladium catalyst (0.03 mmol).

-

Add the base (2.0 mmol) and the degassed solvent system (e.g., 10 mL of a 4:1:1 mixture of Toluene/Ethanol/Water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[3][4]

-

Table 1: Representative Examples of Suzuki-Miyaura Coupling with 3-Bromofuran

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂/Ph₃P | K₃PO₄·H₂O | Dioxane | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | PdCl₂(dppf) | Na₂CO₃ | Toluene/H₂O | 85 | 4 | 92 |

| 3-Thienylboronic acid | Herrmann's catalyst | K₂CO₃ | Toluene | 110 | 6 | 78 |

Data compiled from representative procedures.[5][6]

The Stille coupling utilizes an organostannane reagent as the coupling partner. A key advantage of the Stille reaction is the stability of organotin compounds to air and moisture.[7] However, the toxicity of organotin reagents and the difficulty in removing tin byproducts are significant drawbacks.[7]

Experimental Protocol: Stille Coupling of 3-Bromofuran

-

Materials: 3-Bromofuran, Organostannane (e.g., tributyl(aryl)tin, 1.1 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), Solvent (e.g., Toluene, DMF).

-

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve 3-bromofuran (1.0 mmol) and the organostannane (1.1 mmol) in the anhydrous, degassed solvent (10 mL).

-

Add the palladium catalyst (0.03 mmol).

-

Heat the reaction mixture to 100-110 °C and stir for 2-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction mixture and dilute with an organic solvent.

-

Wash the organic layer with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[7]

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[8]

-

The Sonogashira coupling is a powerful method for the synthesis of 3-alkynylfurans, which are valuable intermediates in organic synthesis. This reaction involves the coupling of a terminal alkyne with 3-bromofuran in the presence of a palladium catalyst and a copper(I) co-catalyst.

Experimental Protocol: Sonogashira Coupling of 3-Bromofuran

-

Materials: 3-Bromofuran, Terminal alkyne (1.2 equivalents), Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), Copper(I) iodide (CuI, 1-3 mol%), Amine base (e.g., triethylamine, diisopropylamine, 2 equivalents), Solvent (e.g., THF, DMF).

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the palladium catalyst (0.03 mmol) and copper(I) iodide (0.02 mmol).

-

Add the degassed solvent (10 mL), 3-bromofuran (1.0 mmol), the terminal alkyne (1.2 mmol), and the amine base (2.0 mmol).

-

Stir the reaction at room temperature to 50 °C for 4-12 hours, monitoring by TLC or GC-MS.

-

Once complete, remove the solvent under reduced pressure.

-

Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl to remove copper salts.

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

-

Purify the product by column chromatography.[3]

-

dot

Caption: Palladium-Catalyzed Cross-Coupling of 3-Bromofuran.

Lithiation and Trapping: Accessing Diverse Functionality

Lithium-halogen exchange of 3-bromofuran provides a powerful route to the corresponding 3-furyllithium species. This highly reactive intermediate can then be trapped with a wide variety of electrophiles, allowing for the introduction of a diverse range of functional groups at the C3 position.

Experimental Protocol: Lithiation of 3-Bromofuran and Trapping with an Electrophile

-

Materials: 3-Bromofuran, Organolithium reagent (e.g., n-butyllithium, 1.1 equivalents), Anhydrous solvent (e.g., THF, diethyl ether), Electrophile (e.g., aldehyde, ketone, CO₂, DMF).

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C.

-

Add 3-bromofuran (1.0 equivalent) to the cooled THF.

-

Slowly add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.[9]

-

Add the desired electrophile (1.2 equivalents) dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

-

Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the product with an organic solvent, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

dot

Caption: Lithiation and Trapping of 3-Bromofuran.

Applications in Drug Discovery and Natural Product Synthesis

The versatility of 3-bromofuran has made it a valuable starting material in the synthesis of numerous biologically active compounds.

-

Total Synthesis of (+)Cacospongionolide B: This marine sesterterpene, known for its anti-inflammatory properties, was synthesized using 3-bromofuran as a key starting material.[1]

-

Synthesis of Rosefuran: This fragrant compound, a component of rose oil and an insect sex attractant, was synthesized from 3-bromofuran. The synthesis involved the reaction of 3-bromofuran with 3,3-dimethylallyl bromide and lithium diisopropylamide, followed by reaction with iodomethane and n-butyllithium.[1]

-

Synthesis of (-)-Neothiobinupharidine: This bioactive alkaloid was synthesized in an eight-step sequence employing two molecules of 3-bromofuran.[1]

-

Synthesis of Salvinorin A: A key step in the total synthesis of this potent hallucinogen involved the use of 3-bromofuran as a reactant.[1]

The 3-substituted furan motif is also prevalent in a range of therapeutic agents, including chemotherapy agents, HIV drugs, and treatments for type 2 diabetes and osteoporosis.[1]

Exploring the Frontier: 3-Bromofuran Derivatives in Materials Science

The unique electronic properties of the furan ring make it an attractive component for advanced materials. 3-Bromofuran serves as a key monomer for the synthesis of novel conjugated polymers and materials for organic electronics.

-

Conducting Polymers: Polymerization of 3-bromofuran derivatives can lead to conjugated polyfurans. These materials are of interest for their potential semiconducting properties, which could be harnessed in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[10] The bromine atoms on the polymer backbone can also serve as handles for post-polymerization modification, allowing for the fine-tuning of the material's properties.[10]

-

Organic Light-Emitting Diodes (OLEDs): Furan-containing compounds are being explored for their potential in OLEDs. 3-Bromofuran can be used to synthesize molecules that act as charge transport materials or emitters in these devices, contributing to improved efficiency and stability.[7][11]

Conclusion

3-Bromofuran is far more than a simple halogenated heterocycle; it is a strategic linchpin in modern organic synthesis. Its unique reactivity profile, unlocked through a suite of powerful synthetic transformations, provides access to a vast and diverse chemical space. From the intricate architectures of natural products to the ordered assemblies of functional materials, 3-bromofuran derivatives continue to push the boundaries of what is synthetically achievable. This guide has provided a comprehensive overview of the core principles and practical methodologies for working with this versatile building block, empowering researchers to harness its full potential in their scientific endeavors.

References

- A Comparative Guide to Cross-Coupling Reactions of 3-Bromo-2-iodofuran for Researchers and Drug Development Professionals. (2025). Benchchem.

-

3-Bromofuran. (n.d.). In Wikipedia. Retrieved from [Link]

- How to Synthesize 3-Bromofuran: A Comprehensive Guide. (2023, August 20). Guidechem.

- Application Notes and Protocols: 3-Bromo-2-iodofuran in Materials Science and Polyfuran Synthesis. (2025). Benchchem.

- Application Notes and Protocols for 2,4-Dibromofuran in Suzuki-Miyaura Cross-Coupling Reactions. (2025). Benchchem.

- Stille Coupling. (n.d.). Organic Synthesis.

- Regioselective Ortho Lithiation of 3-Aryl and 3-Styryl Furans. (n.d.). Journal of Organic Chemistry.

- Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. (2005, July 28). The Journal of Organic Chemistry.

- 3-BROMO-2-FORMYLFURAN synthesis. (n.d.). Chemicalbook.

- Reactivity of 3-Bromofuran in Pd-Catalyzed C–H Bond Arylation toward the Synthesis of 2,3,5-Triarylfurans. (n.d.).

- Suzuki-Miyaura Coupling. (n.d.). Organic Synthesis.

- Total Synthesis of Biologically Active Natural Products. (2008, May 21). Journal of the American Chemical Society.

- 3-Bromofuran 97 22037-28-1. (n.d.). Sigma-Aldrich.

- 3-Bromofuran | 22037-28-1. (2023, March 30). J&K Scientific.

- Trapping of Transient Thienyllithiums Generated by Deprotonation of 2,3- or 2,5-Dibromothiophene in a Flow Microreactor. (n.d.).

- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.

- Application Notes and Protocols for the Stille Coupling of 3-Bromoselenophene with Organostannanes. (2025). Benchchem.

- Synthesis of furan-based conjugated polymers with tunable bandgaps via direct C–H arylation of oligofurans. (n.d.). RSC Publishing.

- The lithiation of fluorinated benzenes and its dependence on solvent and temperature. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- Total synthesis of natural products containing benzofuran rings. (n.d.). RSC Publishing.

- π‐Conjugated Furan‐Based Polymers. (n.d.).

- Org. Synth. 2011, 88, 197. (n.d.).

- Application Notes and Protocols for the Lithiation of 3-Bromothiophene. (2025). Benchchem.

- Exploring the Properties of Organometallic Lactone-Containing Poly(benzofuran-co-arylacetic Acid): Traditional Synthesis Versus Mechanosynthesis. (2025, September 17). PMC.

- Electron blocking materials based on dimethyl-dihydrobenzofuran derivatives for highly efficient and long-lifetime blue fluorescent organic light-emitting diodes. (n.d.).

- Application Notes and Protocols for Bromo-Diazafluorene Derivatives in OLED Technology. (2025). Benchchem.

- Organoboron Complexes as Thermally Activated Delayed Fluorescence (TADF) Materials for Organic Light-Emitting Diodes (OLEDs)

- Solid-State Emission Enhancement via Molecular Engineering of Benzofuran Deriv

- Triarylborane-Based Materials for OLED Applic

Sources

- 1. 3-Bromofuran - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. jk-sci.com [jk-sci.com]

The Stability Paradox of Brominated Furan Rings: From Environmental Persistence to Synthetic Lability

A Technical Guide for Chemical and Pharmaceutical Development

Executive Summary

The brominated furan ring presents a fascinating chemical dichotomy. In environmental and toxicological chemistry, polybrominated dibenzofurans (PBDFs) are highly stable, recalcitrant organic pollutants. Conversely, in the realm of pharmaceutical synthesis, simple monobromofurans (such as 2-bromofuran and 3-bromofuran) are notoriously labile, requiring stringent stabilization protocols to prevent rapid degradation. As a Senior Application Scientist, understanding the mechanistic underpinnings of this stability-degradation mismatch is critical—whether you are designing remediation strategies for environmental toxins or optimizing synthetic routes for novel therapeutics.

Structural Dynamics: The Stability-Degradation Mismatch

The core stability of a furan ring depends heavily on its degree of conjugation and the electronic effects of its substituents.

When heavily brominated and fused to adjacent benzene rings (as seen in PBDFs), the structural system becomes highly conjugated. The extended pi-electron cloud and the steric shielding provided by multiple heavy bromine atoms create a deep thermodynamic sink, rendering these molecules extremely stable against further oxidation or hydrolysis[1].

In stark contrast, isolated monobromofurans lack this extended conjugation. The electron-withdrawing nature of a single bromine atom polarizes the electron-rich furan ring, making it highly susceptible to electrophilic attack, nucleophilic substitution, and acid-catalyzed ring opening[2]. This inherent lability dictates the rigorous handling requirements observed in drug discovery workflows.

Environmental Context: Formation and Degradation of PBDFs

Polybrominated dibenzofurans (PBDFs) are rarely manufactured intentionally; rather, they are the persistent degradation products of polybrominated diphenyl ethers (PBDEs), which are widely used as flame retardants[1].

The Mechanistic Pathway

The conversion of PBDEs to PBDFs is driven by high-energy triggers, specifically UV photolysis or thermal oxidation (typically between 700–850 °C)[3].

-

Radical Initiation: The process begins with the homolytic cleavage of an ortho-bromine atom from the PBDE precursor, generating a highly reactive ortho-bromophenoxy (o-BPhxy) radical[3].

-

Bimolecular Coupling: These radicals undergo bimolecular coupling (primarily via O/o-C or o-C/o-C pathways) to form transient pre-PBDF adducts[3].

-

Ring Closure: The final cyclization step requires significant activation energy (ranging from 97.2 to 180.2 kJ/mol depending on the specific isomer)[3]. Once this energy barrier is overcome, the resulting PBDF ring is thermodynamically locked, resisting further degradation and accumulating in the environment[4].

Pathway of PBDE degradation into persistent PBDFs via UV/thermal oxidation.

Pharmaceutical Context: Lability of Monobromofurans

In drug development, 2-bromofuran and 3-bromofuran are indispensable building blocks for the synthesis of complex pharmaceutical heterocycles[2][5]. However, their instability requires precision engineering of the chemical environment.

The Causality of Degradation and Stabilization

The primary degradation pathway for monobromofurans is hydrolytic debromination. Trace ambient moisture reacts with the labile C-Br bond, releasing hydrobromic acid (HBr). Because the furan oxygen is highly sensitive to acidic protons, the generated HBr autocatalytically attacks the ether linkage, leading to rapid ring-opening and the formation of intractable black polymers[6].

To break this autocatalytic loop, commercial 2-bromofuran is intentionally stabilized with calcium oxide (CaO)[5]. CaO acts as an irreversible, basic scavenger: it actively consumes both trace moisture and any generated HBr, thereby protecting the furan ring from acid-catalyzed destruction. Furthermore, thermal instability dictates that these compounds must be subjected to strict cold-chain processing (-20°C) to kinetically suppress the initial hydrolysis step[6].

Workflow for the stabilization and regioselective functionalization of 3-bromofuran.

Quantitative Data: Stability Parameters

To effectively design experiments, researchers must account for the vastly different kinetic and thermodynamic profiles of these compounds.

| Compound Class | Representative Molecule | Primary Degradation Trigger | Activation Energy / Temp | Stabilization Strategy |

| Polybrominated Dibenzofurans | 2,3,7,8-TBDF | Extended UV / Extreme Heat | 97.2 - 180.2 kJ/mol (Formation) | N/A (Thermodynamically stable) |

| Monobromofurans | 2-Bromofuran | Moisture, Acid, Ambient Heat | Rapid degradation at >25°C | CaO addition, -20°C Storage |

| Monobromofurans | 3-Bromofuran | Nucleophiles, Oxidation | Decomposes near BP (102°C) | Cold-chain, Inert Gas Purge |

Self-Validating Experimental Protocols

Protocol A: Controlled Photolytic Degradation Assay for PBDF Precursors

Objective: Monitor the kinetic conversion of PBDEs to PBDFs under simulated environmental UV exposure. Causality & Validation: This protocol utilizes an internal standard spiked at the moment of sampling to self-validate against matrix suppression effects during mass spectrometry.

-

Preparation: Dissolve the PBDE standard in an optically transparent, inert solvent (e.g., anhydrous hexane) to prevent solvent-mediated radical quenching.

-

Irradiation: Place the solution in a quartz reactor and irradiate using a controlled UV photoreactor (300 nm) to simulate solar exposure[1].

-

Self-Validating Sampling: Aliquot 1 mL samples at 10-minute intervals. Immediately spike each aliquot with 10 ng of a 13 C-labeled PBDF internal standard. This ensures that any subsequent loss of signal during analysis is definitively attributed to the instrument matrix rather than ongoing degradation.

-

Analysis: Analyze via GC-HRMS (Gas Chromatography-High Resolution Mass Spectrometry) to quantify the exponential decay of PBDE and the corresponding appearance of PBDF congeners[1].

Protocol B: Regioselective Functionalization of 3-Bromofuran

Objective: Synthesize stable C2-functionalized derivatives from highly labile 3-bromofuran for drug discovery. Causality & Validation: The electron-withdrawing bromo group directs metalation exclusively to the adjacent C2 position[2]. The protocol uses a visual temperature-validation check to ensure the furan ring remains intact.

-

Purification: Purify 3-bromofuran via short-path distillation over CaO immediately prior to use. This strips away polymeric impurities and trace HBr[5].

-

Metalation Setup: In an oven-dried, argon-purged Schlenk flask, dissolve 3-bromofuran in anhydrous THF and cool strictly to -78°C.

-

Deprotonation: Dropwise add 1.1 equivalents of NaHMDS.

-

Self-Validating Step: The reaction mixture must remain pale yellow. If the solution rapidly darkens to brown or black, it indicates a failure in temperature control or moisture ingress, resulting in premature ring-opening. Discard and restart if darkening occurs.

-

-

Electrophilic Quench: Introduce the desired electrophile (e.g., an aryl borate) to trap the C2-anion.

-

Isolation: Slowly warm the flask to room temperature, quench with saturated aqueous NH 4 Cl, extract with EtOAc, and purify the now-stabilized heterocycle via silica gel chromatography[6].

References

-

Environmental characteristics and formations of polybrominated dibenzo-p-dioxins and dibenzofurans Source: Stockholm Convention URL:[Link]

-

Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs) Source: PubMed (National Institutes of Health) URL:[Link]

-

Directed metalation and regioselective functionalization of 3-bromofuran and related heterocycles with NaHMDS Source: ResearchGate URL:[Link]

-

Relative potency ranges of PXDDs, PXDFs, and dl-PXBs compiled from in vitro and in vivo studies Source: ResearchGate URL:[Link]

Sources

- 1. chm.pops.int [chm.pops.int]

- 2. researchgate.net [researchgate.net]

- 3. Formation of polybrominated dibenzofurans (PBDFs) and polybrominated diphenyl ethers (PBDEs) from oxidation of brominated flame retardants (BFRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. evitachem.com [evitachem.com]

A Senior Application Scientist's Guide to the Spectroscopic Characterization of Novel Morpholine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for a Bespoke Analytical Strategy

In modern drug discovery, the morpholine scaffold is a privileged structure, integral to a multitude of approved therapeutics due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. The synthesis of novel morpholine derivatives, however, represents only the first step in a long and rigorous journey. The true value of a newly synthesized molecule is unlocked only through its unambiguous structural confirmation and characterization. This is not a mere procedural checkpoint; it is the foundational bedrock upon which all subsequent biological, toxicological, and clinical data are built.

This guide eschews a one-size-fits-all template. Instead, it presents an integrated, logic-driven strategy for the spectroscopic analysis of novel morpholine derivatives. As a Senior Application Scientist, my experience dictates that an analytical workflow must be a self-validating system, where each technique provides a piece of a larger puzzle, and the pieces must fit together seamlessly. We will explore not just the "how" of running an experiment, but the "why" behind the chosen sequence and the causal links between experimental choices and the quality of data obtained. The objective is to build a comprehensive and irrefutable analytical data package that ensures the identity, purity, and structural integrity of your novel compound, satisfying the stringent requirements of pharmaceutical development.[1][2]

The Integrated Spectroscopic Workflow: A Multi-Pronged Approach